(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid
Description
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Properties
IUPAC Name |
(E)-3-[4-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]sulfonylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c28-20(29)8-3-16-1-6-19(7-2-16)34(32,33)26-12-9-25(10-13-26)11-14-27-23(30)21-17-4-5-18(15-17)22(21)24(27)31/h1-8,17-18,21-22H,9-15H2,(H,28,29)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFHSQMAKFKIJO-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid (CAS 361366-50-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O6S |
| Molar Mass | 485.55 g/mol |
| Synonyms | (E)-3-(4-(...)) |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Notably, it has been investigated for its anti-inflammatory , antimicrobial , and anticancer properties.
Anti-inflammatory Activity
Studies have shown that compounds similar in structure to this compound demonstrate significant anti-inflammatory effects. For instance:
- In a carrageenan-induced paw edema model in rats, compounds with similar functional groups exhibited up to 80% inhibition of edema at doses of 25 mg/kg .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In vitro studies suggest moderate to strong activity against different Candida and Trichophyton species .
Anticancer Properties
The potential anticancer effects of this compound are being explored through various mechanisms:
- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest in cancer cell lines.
- Apoptosis Induction : Research indicates that these compounds can trigger apoptotic pathways in malignant cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
Scientific Research Applications
Pharmaceutical Applications
-
Anti-Cancer Activity
- Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. The isoindole framework is known for its ability to inhibit tumor growth by interfering with cell signaling pathways. Studies have shown that derivatives of piperazine can enhance the efficacy of anti-cancer agents by improving their solubility and bioavailability .
-
CNS Disorders
- The piperazine component is often associated with neuropharmacological effects. Compounds similar to (2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid have been investigated for their potential in treating conditions such as anxiety and depression due to their modulatory effects on neurotransmitter systems .
- Metabolic Disorders
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The methodologies employed often include:
- Nucleophilic Substitution Reactions : To introduce functional groups that enhance biological activity.
- Coupling Reactions : To link the isoindole moiety with the piperazine derivative effectively.
Case Studies
Several studies have documented the biological evaluation of similar compounds:
- In Vitro Studies : Demonstrated that derivatives with similar structures showed significant inhibition of cancer cell lines in laboratory settings.
- In Vivo Studies : Animal models treated with related compounds exhibited improvements in metabolic parameters indicative of reduced insulin resistance and lower blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
